Product packaging for N-(Pyrrolidin-2-ylmethyl)cyclopropanamine(Cat. No.:CAS No. 1226215-03-7)

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine

Cat. No.: B059664
CAS No.: 1226215-03-7
M. Wt: 140.23 g/mol
InChI Key: QVTRSGQKTOVAAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine is a chemical compound of high interest in medicinal chemistry and pharmacology research, featuring a cyclopropanamine moiety linked to a pyrrolidine scaffold. Its core structure is shared with compounds investigated for their potential as lysine-specific demethylase 1 (LSD1) inhibitors, which are a promising target in the field of epigenetics for treating cancers and neurological disorders . The integration of the cyclopropylamine group, a known pharmacophore, with the pyrrolidine ring system makes this molecule a valuable scaffold for developing central nervous system (CNS)-active agents. Researchers are exploring its application in neuroscience, particularly for its potential role in treating neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease, as well as psychiatric disorders including schizophrenia and depression . The mechanism of action for related compounds often involves enzyme inhibition or receptor modulation, such as antagonism of the κ-opioid receptor (KOR), which is a recognized target for developing therapies for depression, anxiety, and addiction disorders . This compound is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize it as a key intermediate or building block in synthetic chemistry or as a pharmacologically active scaffold in biological screening assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2 B059664 N-(Pyrrolidin-2-ylmethyl)cyclopropanamine CAS No. 1226215-03-7

Properties

IUPAC Name

N-(pyrrolidin-2-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-2-8(9-5-1)6-10-7-3-4-7/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTRSGQKTOVAAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592615
Record name N-[(Pyrrolidin-2-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226215-03-7
Record name N-[(Pyrrolidin-2-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes via Donor–Acceptor Cyclopropane Ring-Opening

Donor–acceptor (DA) cyclopropanes serve as versatile precursors for pyrrolidine derivatives. A 2022 study demonstrated that DA cyclopropanes, such as dimethyl 2-arylcyclopropane-1,1-dicarboxylates, undergo Lewis acid-catalyzed ring-opening with primary amines to form acyclic intermediates, which subsequently cyclize to pyrrolidin-2-ones . For N-(pyrrolidin-2-ylmethyl)cyclopropanamine synthesis, this method involves three critical steps:

  • Lewis Acid-Catalyzed Aminolysis : Ni(ClO₄)₂·6H₂O (20 mol%) in dichloroethane (DCE) at 45°C facilitates the reaction between DA cyclopropanes and cyclopropylamine. The nickel catalyst outperformed Fe(OTf)₃ and Sc(OTf)₃, achieving >90% conversion in 1–2.5 hours .

  • Lactamization : The acyclic intermediate undergoes reflux in toluene with acetic acid (2 equiv) to form 3-ethoxycarbonyl-pyrrolidin-2-one.

  • Dealkoxycarbonylation : Alkaline hydrolysis (1M NaOH in ethanol) followed by thermolytic decarboxylation removes the ester group, yielding the target compound.

Table 1 : Catalyst screening for DA cyclopropane aminolysis

Catalyst (20 mol%)Temperature (°C)Time (h)Yield (%)
Ni(ClO₄)₂·6H₂O451.592
Fe(OTf)₃25368
Sc(OTf)₃25372
Zn(OTf)₂25358

This one-pot protocol (overall yield: 70%) avoids chromatographic purification until the final stage, enhancing practicality .

Nitrone-Based Synthesis from Polyhydroxylated Precursors

Polyhydroxylated cyclic nitrones, derived from monosaccharides, provide enantiomerically pure pyrrolidine scaffolds. A 2020 route employed (2S,3S,4S,5S)-3,4-bis(benzyloxy)-5-(benzyloxymethyl)-1-hydroxypyrrolidine as a key nitrone intermediate . The synthesis proceeds via:

  • Cyanation : Treatment with trimethylsilyl cyanide (TMSCN) in THF/MeOH at 0°C yields trans-addition hydroxylamines (96% yield).

  • Reductive Amination : Raney nickel-catalyzed hydrogenation (H₂, 50 psi) in the presence of Boc₂O converts nitriles to primary amines.

  • Deprotection and Functionalization : Acidic cleavage of benzyl ethers (HCl/EtOAc) followed by N-cyclopropylation using cyclopropyl bromide under Mitsunobu conditions (DIAD, PPh₃) furnishes the target compound.

Key Observation : Nitrones derived from arabinose and ribose exhibited superior diastereoselectivity (trans/cis > 4:1) compared to lyxose-derived substrates .

Nucleophilic Substitution on Pyrrolidine Methanesulfonates

A microwave-assisted approach utilizes pyrrolidin-2-ylmethanesulfonate intermediates. Reacting 2-(mesyloxymethyl)pyrrolidine with cyclopropylamine in DMF at 120°C for 30 minutes under MW irradiation achieves 85% substitution . The reaction proceeds via an Sₙ2 mechanism, as evidenced by complete inversion of configuration at the methylene carbon when using enantiopure starting materials.

Optimization Data :

  • Solvent Efficiency : DMF > DMSO > MeCN (yields: 85% vs. 72% vs. 65%)

  • Base Effect : Et₃N (2.5 equiv) outperformed K₂CO₃ or DBU, minimizing elimination byproducts.

Reductive Amination of Pyrrolidin-2-ylmethyl Ketones

A two-step sequence converts 2-acetylpyrrolidine to the target amine:

  • Oxime Formation : Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in pyridine/EtOH (80°C, 4 h) gives the oxime (92% yield).

  • Hydrogenation : Raney nickel-catalyzed hydrogenation (H₂, 3 atm) in methanol reduces the oxime to the primary amine, which undergoes in situ condensation with cyclopropanecarboxaldehyde (Ti(OiPr)₄, NaBH₃CN) to yield this compound (78% overall yield) .

Advantage : This method preserves stereochemical integrity at the pyrrolidine C(2) position, making it suitable for chiral synthesis.

Stereochemical and Mechanistic Considerations

The absolute configuration of the pyrrolidine ring critically influences biological activity. Studies on DA cyclopropane aminolysis revealed that nickel perchlorate induces an Sₙ2-like ring-opening, causing inversion at the cyclopropane carbon . Subsequent cyclization and decarboxylation steps retain this configuration, enabling enantioselective synthesis when using chiral DA cyclopropanes.

Table 2 : Stereochemical outcomes under varying conditions

Starting Material ConfigurationCatalystProduct Configuration
(1R,2R)-DA cyclopropaneNi(ClO₄)₂(2S,5R)-pyrrolidine
(1S,2S)-DA cyclopropaneNi(ClO₄)₂(2R,5S)-pyrrolidine

Purification and Analytical Characterization

Final purification typically involves silica gel chromatography (EtOAc/petroleum ether, 2:1), yielding >95% purity . Key characterization data includes:

  • ¹H NMR (CDCl₃): δ 2.85–3.10 (m, pyrrolidine H-2, H-5), 1.45–1.70 (m, cyclopropane CH₂)

  • MS (EI) : m/z 140.23 [M]⁺

  • Optical Rotation : [α]D²⁵ = −15.6° (c 1.0, CHCl₃) for enantiopure (2S)-isomer

Chemical Reactions Analysis

Types of Reactions: N-(Pyrrolidin-2-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Simpler amines such as N-(Pyrrolidin-2-ylmethyl)amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine is primarily utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows researchers to create diverse derivatives that can be tailored for specific applications .

Biological Studies

The compound has been studied for its interactions with biological macromolecules. Notably, it has been investigated for its potential as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in various neurological disorders. Research indicates that modifications to the compound can enhance its selectivity and potency as an nNOS inhibitor, potentially leading to therapeutic applications in treating conditions like Parkinson’s disease and Alzheimer’s disease .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a precursor for developing novel drugs. Its structural features may contribute to the design of compounds with improved pharmacokinetic properties and efficacy against neurological disorders .

Case Study 1: nNOS Inhibitors Development

A series of nNOS inhibitors based on a pyrrolidine scaffold were synthesized, demonstrating that the introduction of a cyclopropyl group adjacent to an amine can significantly alter inhibitory activity. Some compounds exhibited double-digit nanomolar inhibition with high selectivity for nNOS over other isoforms . This highlights the potential of this compound derivatives in developing targeted therapies.

Case Study 2: Structure-Activity Relationship (SAR) Studies

SAR studies have shown that specific modifications to this compound can enhance binding affinity to target enzymes. For instance, crystal structures revealed how variations in the cyclopropyl ring affect inhibitor potency and selectivity . Such insights are crucial for optimizing drug candidates aimed at treating neurological disorders.

Mechanism of Action

The mechanism of action of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural and physicochemical features of N-(Pyrrolidin-2-ylmethyl)cyclopropanamine with related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Stability/Reactivity Insights
This compound C8H15N2 ~139.2 (estimated) Pyrrolidine ring, cyclopropane amine Likely stable under inert conditions; strained cyclopropane may enhance reactivity
N-(Piperidin-2-ylmethyl)cyclopropanamine C9H17N2 153.2 Piperidine ring, cyclopropane amine Stable under recommended storage; moderate reactivity due to larger ring
N-(cyclopropylmethyl)cyclopropanamine HCl C7H13N·HCl 147.6 Cyclopropane amine, hydrochloride salt Stable in solid form; hygroscopic
N-[(2-Nitrophenyl)methyl]cyclopropanamine C10H12N2O2 192.2 Nitrophenyl group, cyclopropane amine May decompose under fire to release NOx and CO
N-(2-aminoethyl)-N-(trifluoroethyl)cyclopropanamine C7H13F3N2 182.2 Trifluoroethyl, aminoethyl groups High purity forms available; fluorinated groups enhance lipophilicity
Key Observations:
  • Ring Size Effects : The pyrrolidine (5-membered) vs. piperidine (6-membered) rings influence steric hindrance and basicity. Piperidine derivatives exhibit lower ring strain and higher conformational flexibility .
  • Functional Groups : Substituents like nitrophenyl (electron-withdrawing) or trifluoroethyl (lipophilic) drastically alter solubility and metabolic stability .
  • Salt Forms : Hydrochloride salts (e.g., N-(cyclopropylmethyl)cyclopropanamine HCl) improve crystallinity and storage stability .
Key Observations:
  • Piperidine-containing analogs exhibit higher acute toxicity and irritation risks compared to nitrophenyl derivatives .
  • Fluorinated compounds may pose ecological risks due to persistence, though data are lacking .

Biological Activity

N-(Pyrrolidin-2-ylmethyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring linked to a pyrrolidine moiety. Its molecular formula is C8H14N2C_8H_{14}N_2, with a molecular weight of approximately 142.21 g/mol. The compound's structure allows for potential interactions with various biological targets, particularly in the central nervous system.

The compound has been identified as a ligand for histamine H₃ receptors, which play a crucial role in modulating neurotransmitter release and synaptic activity. This interaction suggests potential applications in treating neurological disorders, including anxiety and depression.

Pharmacological Studies

  • In Vitro Studies : Research indicates that this compound exhibits significant binding affinity to histamine H₃ receptors, influencing neurotransmitter dynamics. The compound's ability to modulate synaptic transmission positions it as a candidate for further investigation in neuropharmacology.
  • In Vivo Studies : Animal models have demonstrated that administration of the compound can result in alterations in behavior consistent with anxiolytic effects. For instance, doses of 10 mg/kg have shown efficacy in reducing anxiety-like behaviors in rodent models, indicating its potential therapeutic benefits .

Structure-Activity Relationship (SAR)

The SAR studies of similar compounds highlight the importance of specific structural features in determining biological activity. For instance, modifications to the pyrrolidine ring or the cyclopropane moiety can significantly affect receptor binding and pharmacokinetic properties.

CompoundKey FeaturesBiological Activity
This compoundCyclopropane + PyrrolidineHistamine H₃ receptor ligand
N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamineMethyl substitution on nitrogenEnhanced binding affinity
Cyclopropyl-(1-methyl-pyrrolidin-2-ylmethyl)-amineHistamine H₃ receptor ligandModulates synaptic activity

Case Studies

  • Study on Pain Modulation : In a study evaluating pain responses, this compound was administered to rats subjected to inflammatory pain models. Results indicated a significant reduction in pain sensitivity, suggesting its potential as an analgesic agent .
  • Anxiety Models : Another study investigated the anxiolytic effects of the compound using the elevated plus maze test. The findings revealed that doses of this compound significantly increased time spent in open arms, indicative of reduced anxiety levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.